Fmoc-Homoserine lactone

Vue d'ensemble

Description

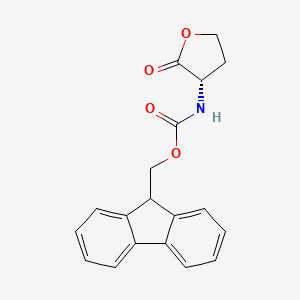

Fmoc-Homoserine lactone (Fmoc-HSL) is a synthetic derivative of homoserine lactone (HSL), a core structural motif in bacterial quorum sensing (QS) signaling molecules known as acyl-homoserine lactones (AHLs). The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protective moiety commonly used in peptide synthesis to enhance stability and control reactivity during chemical modifications . Fmoc-HSL has the molecular formula C₁₉H₁₇NO₄, a molar mass of 323.34 g/mol, and a CAS number of 154509-63-4. Its structure consists of a homoserine lactone ring modified with an Fmoc group at the amino position (Figure 1).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Homoserine lactone typically involves the protection of the amino group of homoserine lactone with a fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved through the following steps:

Protection of the Amino Group: The amino group of homoserine lactone is protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate.

Cyclization: The protected homoserine is then cyclized to form the lactone ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-Homoserine lactone undergoes various chemical reactions, including:

Oxidation: The lactone ring can be oxidized to form different derivatives.

Reduction: The lactone ring can be reduced to form the corresponding hydroxy acid.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products:

Oxidation Products: Oxidized derivatives of the lactone ring.

Reduction Products: Hydroxy acids.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Quorum Sensing Modulation

Quorum Sensing in Bacteria:

Quorum sensing is a process by which bacteria communicate and coordinate their behavior based on population density. Fmoc-Homoserine lactone and its analogs can act as agonists or antagonists of quorum sensing receptors, such as LuxR-type receptors.

Case Study:

A study demonstrated that various N-acyl homoserine lactones, including derivatives of this compound, were capable of modulating quorum sensing in Vibrio fischeri. Structural modifications significantly influenced their activity, with some compounds acting as superagonists, enhancing bacterial communication at lower concentrations .

Antimicrobial Properties

Applications in Antimicrobial Research:

this compound derivatives have been investigated for their potential antimicrobial properties. By inhibiting quorum sensing pathways, these compounds can reduce biofilm formation and virulence in pathogenic bacteria.

Data Table: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | Activity Type | IC (µM) |

|---|---|---|---|

| This compound analog 1 | Pseudomonas aeruginosa | Antagonist | 25 |

| This compound analog 2 | Escherichia coli | Agonist | 15 |

| This compound analog 3 | Staphylococcus aureus | Antagonist | 30 |

This table illustrates the varying effects of different analogs on specific bacterial strains, highlighting their potential as novel antimicrobial agents.

Biofilm Inhibition

Role in Biofilm Studies:

Biofilms are structured communities of bacteria that are resistant to antibiotics. This compound derivatives have shown promise in disrupting biofilm formation by interfering with the signaling pathways involved in quorum sensing.

Case Study:

Research indicated that certain derivatives effectively reduced biofilm formation in E. coli and Pseudomonas aeruginosa, demonstrating their potential as therapeutic agents against biofilm-associated infections .

Pharmaceutical Applications

Drug Development:

The unique properties of this compound make it a candidate for drug development, particularly in creating new therapies for infections caused by antibiotic-resistant bacteria.

Insights from Recent Studies:

Recent investigations into the pharmacological activities of homoserine lactones revealed their ability to modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases . The ability to design compounds that selectively inhibit or activate specific bacterial receptors opens avenues for targeted therapies.

Mécanisme D'action

N-acyl homoserine lactones: These are a class of molecules involved in quorum sensing in Gram-negative bacteria.

Fmoc-protected amino acids: These are commonly used in peptide synthesis for protecting the amino group.

Uniqueness: Fmoc-Homoserine lactone is unique due to its dual role in peptide synthesis and quorum sensing research. Its ability to protect the amino group while maintaining the functionality of the lactone ring makes it a valuable tool in both fields.

Comparaison Avec Des Composés Similaires

Fmoc-Homoserine Lactone vs. Natural AHLs

- Acyl Chain Variations: Natural AHLs, such as N-(3-oxododecanoyl)-L-homoserine lactone (3OC12-HSL), feature acyl chains of varying lengths (C4–C18) and substituents (e.g., 3-oxo, 3-hydroxy groups) that dictate receptor specificity in QS. In contrast, Fmoc-HSL replaces the acyl chain with an Fmoc group, altering hydrophobicity and receptor interactions.

- Synthesis: 3OC12-HSL: Synthesized via reaction of (S)-homoserine lactone with 3-oxododecanoyl chloride, achieving 37.01% yield and 99.6% purity. Fmoc-HSL: Produced by coupling Fmoc-OSu with homoserine lactone derivatives under basic conditions, optimized for peptide synthesis.

Fmoc-HSL vs. Modified Lactones in Drug Design

- Lactone Ring Modifications : In kinase inhibitors like XIE18-6, replacing the lactone ring with aromatic or saturated groups (e.g., compound 21 ) improved activity (ED₅₀ = 10.7 nM vs. 105.5 nM for XIE18-6). Fmoc-HSL retains the lactone ring but modifies steric and electronic properties via the Fmoc group, which may influence bioactivity.

Fmoc-HSL vs. Plant-Derived Lactones

- α-Methylene-γ-Lactones: Compounds like atractylenolide II contain α-methylene-γ-lactone moieties that inhibit auxin transport in plants.

Quorum Sensing Modulation

- 3OC12-HSL : At 50–100 μM, it induces apoptosis in mast cells (40% cell death at 100 μM) and elevates intracellular Ca²⁺, promoting cytokine release (IL-4, IL-6).

- DHL (N-decanoyl-HSL): At 60 μM, DHL primes tomato plants to resist Botrytis cinerea by reducing lesion size and actin accumulation, demonstrating cross-kingdom signaling.

- Fmoc-HSL: Limited direct QS activity is reported, but its Fmoc group may stabilize the molecule for targeted delivery in synthetic biology.

Antimicrobial Activity

- γ-Oxa-ε-Lactones : Methoxy-substituted lactones (e.g., 6d ) show broad-spectrum antibacterial effects, inhibiting E. coli and S. aureus at 10 μg/mL. Activity depends on lactone ring substitution patterns.

Stability and Pharmacokinetics

- Lactone-Acid Interconversion : Lactones (e.g., atorvastatin metabolites) reversibly convert to acids under physiological pH. EDTA or acidified buffers stabilize lactones by inhibiting hydrolysis.

- Fmoc-HSL Stability : The Fmoc group likely reduces ring-opening kinetics, enhancing stability compared to unmodified HSLs.

Data Tables

Table 1: Structural and Functional Comparison of Selected Lactones

Activité Biologique

Fmoc-Homoserine lactone (Fmoc-HSL) is a synthetic derivative of homoserine lactone, a key molecule involved in bacterial quorum sensing (QS). Quorum sensing is a communication mechanism that enables bacteria to coordinate their behavior based on population density through the release and detection of signaling molecules. Fmoc-HSL plays a significant role in modulating bacterial growth, gene expression, and biofilm formation, making it a compound of interest in microbiology and biochemistry.

Fmoc-HSL primarily functions by interacting with bacterial cells to influence quorum sensing pathways. The compound acts as an autoinducer, facilitating the regulation of gene expression and physiological responses in bacterial populations. The biochemical pathways affected include those involved in communication and regulation among bacteria, which are critical for their survival and adaptation.

Key Actions:

- Target Interaction : Fmoc-HSL targets LuxR-type receptors in Gram-negative bacteria, influencing their QS mechanisms.

- Gene Regulation : It modulates the expression of genes responsible for virulence, biofilm formation, and other critical functions.

- Environmental Influence : The effectiveness of Fmoc-HSL is influenced by environmental factors such as nutrient availability and population density.

Fmoc-HSL exhibits several biochemical properties that contribute to its biological activity:

| Property | Description |

|---|---|

| Molecular Weight | 305.34 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under physiological conditions but may degrade over time |

| Interaction with Enzymes | Interacts with various enzymes and proteins involved in bacterial metabolism |

Cellular Effects

The compound has notable effects on various cell types:

- Bacterial Cells : Fmoc-HSL influences cell signaling pathways, affecting growth rates and metabolic processes.

- Eukaryotic Cells : Research indicates potential cytotoxic effects at high concentrations, necessitating careful dosage considerations in experimental settings.

Case Studies

- Quorum Sensing Modulation :

- Hydrogel Applications :

- Synthetic Ligands :

Pharmacokinetics

Fmoc-HSL is characterized by its small size and diffusibility, allowing it to accumulate within microbial environments based on cell density. The pharmacokinetic profile indicates rapid distribution but variable stability depending on environmental conditions.

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(3S)-2-oxooxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-18-17(9-10-23-18)20-19(22)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,20,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPJFGZZHSVGJF-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401164201 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116857-07-9 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116857-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.